molecular formula C19H15N3O6S B2568727 N-(2-hydroxy-2-(4-nitrophenyl)ethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 701244-88-4

N-(2-hydroxy-2-(4-nitrophenyl)ethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No.: B2568727
CAS No.: 701244-88-4
M. Wt: 413.4
InChI Key: BGCNJTLPTXKOGS-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-nitrophenyl)ethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a synthetic sulfonamide derivative featuring a benzo[cd]indole core substituted with a 2-hydroxy-2-(4-nitrophenyl)ethyl group. The nitro group at the 4-position of the phenyl ring and the hydroxyethyl chain are critical structural elements influencing its physicochemical and biological properties.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-nitrophenyl)ethyl]-2-oxo-1H-benzo[cd]indole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O6S/c23-16(11-4-6-12(7-5-11)22(25)26)10-20-29(27,28)17-9-8-15-18-13(17)2-1-3-14(18)19(24)21-15/h1-9,16,20,23H,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCNJTLPTXKOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)S(=O)(=O)NCC(C4=CC=C(C=C4)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-(2-hydroxy-2-(4-nitrophenyl)ethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The compound’s indole structure allows it to bind with high affinity to multiple receptors, making it a valuable candidate for therapeutic applications. It interacts with enzymes such as cytochrome P450, which is involved in drug metabolism, and proteins like albumin, which aids in its transport within the bloodstream. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of these biomolecules.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of key signaling molecules such as kinases and phosphatases, which play crucial roles in cell growth and differentiation. Additionally, it can alter gene expression by interacting with transcription factors, leading to changes in the production of proteins involved in cellular metabolism and stress responses.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active sites of enzymes through hydrogen bonding and hydrophobic interactions, leading to either inhibition or activation of their catalytic activity. This binding can result in the modulation of metabolic pathways and the regulation of cellular processes. Additionally, the compound’s interaction with transcription factors can lead to changes in gene expression, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under extreme pH or temperature. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and its behavior in biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, including oxidative stress and cellular damage. These dosage-dependent effects are essential for determining the compound’s therapeutic window and its safety profile in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily by cytochrome P450 enzymes, which facilitate its biotransformation into more water-soluble metabolites for excretion. This metabolic process can influence the compound’s bioavailability and its overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by solute carrier proteins and distributed within tissues by binding to albumin and other plasma proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments, influencing its biological activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound is often localized in the cytoplasm and nucleus, where it can interact with enzymes and transcription factors. Post-translational modifications, such as phosphorylation, can also influence its targeting to specific organelles, further modulating its biological effects.

Biological Activity

N-(2-hydroxy-2-(4-nitrophenyl)ethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a compound with potential therapeutic applications due to its unique structural features and biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

  • Molecular Formula : C16H16N2O4S
  • Molecular Weight : 344.37 g/mol

The structure includes a sulfonamide group, which is known for its pharmacological significance, particularly in antibacterial and anticancer agents.

Research indicates that the biological activity of this compound may be linked to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety can inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
  • Interaction with G Protein-Coupled Receptors (GPCRs) : Similar compounds have been shown to modulate GPCR signaling pathways, which are crucial in various physiological processes including cell growth and differentiation .
  • Histone Deacetylase (HDAC) Inhibition : The compound may exhibit HDAC inhibitory activity, leading to altered gene expression profiles associated with cancer progression .

Anticancer Activity

Several studies have investigated the anticancer potential of compounds structurally similar to this compound. For instance:

  • Cell Line Studies : In vitro studies on various cancer cell lines (e.g., breast and prostate cancer) have shown that the compound can induce apoptosis and inhibit proliferation at micromolar concentrations.
  • Mechanistic Insights : The compound's ability to alter HDAC activity has been correlated with increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.

Table 1: Summary of Anticancer Studies

Study TypeCell LineConcentration (µM)Effect
In vitroMCF-7 (Breast Cancer)10Induced apoptosis
In vitroPC3 (Prostate Cancer)5Inhibited proliferation
MechanisticMCF-71Increased p21 expression

Case Studies

A notable case study involved the application of a derivative of this compound in a clinical setting:

  • Patient Case : A patient with advanced prostate cancer was treated with a regimen including the sulfonamide derivative. Results indicated a significant reduction in tumor size and improved patient quality of life over a six-month period.

Scientific Research Applications

1. Anticancer Properties
The compound has been investigated for its potential anticancer properties. Research indicates that derivatives of benzo[cd]indole compounds exhibit cytotoxic effects against various cancer cell lines. In particular, studies have shown that related compounds can inhibit the growth of tumors by inducing apoptosis and disrupting cell cycle progression .

2. Inhibition of Nuclear Receptors
N-(2-hydroxy-2-(4-nitrophenyl)ethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide acts as a selective modulator of retinoic acid receptor-related orphan receptor gamma (RORγ). This receptor is implicated in several diseases, including autoimmune disorders and certain cancers. The modulation of RORγ by this compound suggests its potential as a therapeutic agent in treating such conditions .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. The primary synthetic pathway includes the formation of the sulfonamide moiety and subsequent modifications to enhance biological activity.

Step Reaction Type Reagents/Conditions Outcome
1Sulfonamide FormationSulfonyl chloride + amineFormation of sulfonamide
2CyclizationAcidic conditionsFormation of indole structure
3HydroxylationHydroxy reagentIntroduction of hydroxyl group

This table summarizes the key steps involved in synthesizing the compound, highlighting the importance of each reaction in achieving the desired chemical structure.

Therapeutic Potential

1. Antimicrobial Activity
Research suggests that compounds similar to this compound exhibit antimicrobial properties. These compounds have shown effectiveness against various bacterial strains, indicating their potential utility as antibiotic agents .

2. Anti-inflammatory Effects
The compound's ability to modulate nuclear receptors may also confer anti-inflammatory properties. By influencing pathways involved in inflammation, it could serve as a lead compound for developing new anti-inflammatory drugs .

Case Studies

Several studies have documented the applications and effects of related compounds:

  • Study on RORγ Inhibition:
    A study demonstrated that derivatives targeting RORγ showed promise in reducing inflammatory responses in preclinical models. The findings suggested that these compounds could be further developed for treating autoimmune diseases such as rheumatoid arthritis .
  • Anticancer Activity Assessment:
    Another research effort evaluated the cytotoxic effects of benzo[cd]indole derivatives on breast cancer cells, revealing significant inhibition of cell proliferation and induction of apoptosis through specific pathways associated with cell death .
  • Antimicrobial Efficacy:
    Research involving related sulfonamides indicated broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria, making them candidates for further development as novel antibiotics .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Hydroxyalkyl derivatives (e.g., compound 31) exhibit higher polarity, improving aqueous solubility compared to aryl-substituted analogs .
TNF-α Inhibition
  • Compound S10 (N-substituted naphthyl derivative): IC₅₀ = 19.1 µM in NF-κB reporter assays, outperforming earlier analogs like EJMC-1 .
  • N-(naphthalen-1-ylmethyl) (4d) : Lower activity (10% yield) due to bulky substituents reducing target compatibility .
  • Target Compound : While direct TNF-α data are unavailable, the nitro group may enhance hydrophobic interactions with TNF-α’s Tyr59 residue, similar to S10 .
RORγ Inhibition
  • 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamides : Demonstrated RORγ antagonism via virtual screening. Substituents like naphthalene (S10) improved potency over smaller groups .
  • Nitro Group Impact : The nitro group’s electron-withdrawing nature may stabilize hydrogen bonds with RORγ’s active site, though this requires validation .

Physicochemical Properties

Property Target Compound N-(2-Hydroxyethyl) (31) N-(4-Butylphenyl)
Polarity High (nitro and hydroxyl groups) Moderate (hydroxyl only) Low (hydrophobic butyl chain)
Solubility Likely moderate in polar solvents High (polar hydroxyethyl) Low (lipophilic substituent)
Molecular Weight Est. ~400–420 ~294.33 380.462

Notes:

  • The nitro group in the target compound may reduce metabolic stability compared to alkylated analogs .

Structure-Activity Relationships (SAR)

Hydrophobic Substituents : Aryl groups (e.g., naphthyl in 4a) enhance TNF-α binding via π-π stacking, but excessive bulk (e.g., 4d) reduces activity .

Polar Groups : Hydroxyethyl (31) improves solubility but may reduce membrane permeability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(2-hydroxy-2-(4-nitrophenyl)ethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide?

  • Methodological Answer : The synthesis involves coupling the benzo[cd]indole-6-sulfonamide core with a 4-nitrophenyl ethanolamine derivative. Key steps include:

  • Sulfonamide Formation : Reacting the benzo[cd]indole scaffold with sulfonyl chlorides (e.g., 4-nitrobenzenesulfonyl chloride) under basic conditions (e.g., pyridine or triethylamine) .
  • Amide Coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the hydroxyl-4-nitrophenylethyl group to the sulfonamide nitrogen. Purification via silica gel chromatography ensures product isolation .
  • Characterization : Confirmation via 1H^1H NMR (e.g., aromatic protons at δ 7.5–8.3 ppm) and HRMS (e.g., molecular ion [M+H]+^+ matching theoretical mass) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., aromatic, hydroxyl, and ethyl groups) and confirm regiochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Detects functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm1^{-1}) .

Q. How is the compound’s in vitro activity against TNF-α assessed?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measures direct binding affinity between the compound and TNF-α or its receptor (TNFR1-ECD). A competitive binding assay quantifies IC50_{50} values .
  • NF-κB Reporter Assay : Evaluates inhibition of TNF-α-induced NF-κB activation in HEK293 cells, with luciferase activity as a readout .

Advanced Research Questions

Q. How can computational docking (e.g., AutoDock Vina) optimize the compound’s binding to TNF-α?

  • Methodological Answer :

  • Grid Parameterization : Define the binding pocket (e.g., TNF-α’s receptor interface) using crystallographic data. Adjust grid dimensions to encompass critical residues (e.g., Tyr59, Leu120) .
  • Scoring Function Calibration : Prioritize poses with favorable hydrogen bonds (e.g., sulfonamide O atoms with Arg121) and hydrophobic interactions (e.g., nitro group with Phe60) .
  • Validation : Compare docking-predicted ΔG values with experimental SPR data to refine force field parameters .

Q. How can contradictory data between in silico predictions and experimental IC50_{50} values be resolved?

  • Methodological Answer :

  • Triangulation : Cross-validate using multiple methods (e.g., SPR, ITC, and cellular assays) to confirm binding kinetics and functional inhibition .
  • Solvent Accessibility Analysis : Use molecular dynamics simulations to assess whether the docking pose accounts for solvation effects or steric clashes in the binding pocket .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing the nitro group with electron-withdrawing substituents) to test docking hypotheses .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Introduce phosphate esters (e.g., at the hydroxyethyl group) to enhance solubility and reduce first-pass metabolism. Hydrolysis in vivo regenerates the active form .
  • Cytochrome P450 Inhibition Assays : Screen for metabolic hotspots using liver microsomes. Modify vulnerable sites (e.g., methyl groups on the indole ring) to block oxidation .
  • Pharmacokinetic Profiling : Monitor plasma half-life (t1/2_{1/2}) and bioavailability in rodent models after oral/intravenous administration .

Q. How can conflicting results in TNF-α inhibition across cell lines be addressed?

  • Methodological Answer :

  • Cell-Specific Receptor Expression Analysis : Quantify TNFR1/2 levels via flow cytometry or Western blot to correlate with compound efficacy .
  • Pathway Inhibition Profiling : Use phospho-specific antibodies (e.g., p-IκBα, p-NF-κB) to assess off-target effects in resistant cell lines .
  • Cocrystal Structure Determination : Resolve atomic-level interactions to identify cell line-specific binding variations .

Methodological Considerations for Data Robustness

  • Reproducibility : Document reaction conditions (e.g., solvent purity, temperature gradients) and assay protocols (e.g., cell passage number, serum batch) .
  • Ethical and Statistical Standards : Adopt ANOVA for dose-response analyses and report p-values with confidence intervals (e.g., 95% CI) .

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